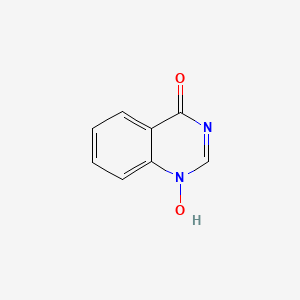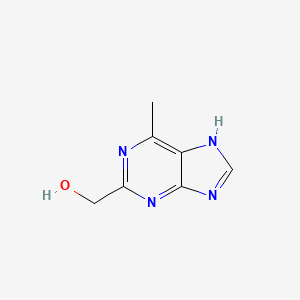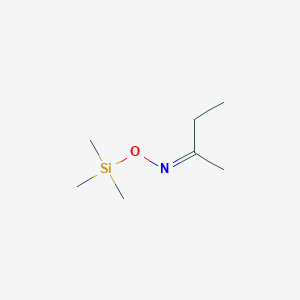
Methyl 1,4-diazepane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,4-diazepane-2-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-diazepane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and varied aromatic aldehydes . The reaction conditions typically include the use of solvents such as methanol and catalysts like zinc chloride, with the reaction mixture being heated to around 60°C for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. One such method includes the use of intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the production of the compound in multikilogram quantities, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1,4-diazepane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride, methanol, and aromatic aldehydes . The reaction conditions often involve heating the reaction mixture to moderate temperatures and using catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 1,4-diazepane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, the compound has applications in the pharmaceutical industry as a key intermediate in the synthesis of Rho-kinase inhibitors, which are used in the treatment of glaucoma .
Wirkmechanismus
The mechanism of action of Methyl 1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor development and angiogenesis . The compound’s ability to inhibit MMPs makes it a promising candidate for the development of anti-metastatic and anti-invasive agents for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Methyl 1,4-diazepane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 1,4-diazepane-1-carboxylate and 1,4-diazepane-2,5-diones . While these compounds share a similar diazepane core structure, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and pharmaceutical research.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure, diverse preparation methods, and wide range of applications make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
methyl 1,4-diazepane-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-5-8-3-2-4-9-6/h6,8-9H,2-5H2,1H3 |
InChI-Schlüssel |
RJXUBTXXVKZZPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CNCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)








